7-Fluoro-1-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
7-Fluoro-1-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C26H19F2NO4 and its molecular weight is 447.4 g/mol. The purity is usually 95%.
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Biological Activity
7-Fluoro-1-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno-pyrrole derivatives. Its unique structure includes a chromeno ring fused with a pyrrole ring and multiple functional groups that contribute to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C27H24F2N O4
- Molecular Weight : 466.48 g/mol
- Key Features : The compound contains fluorophenyl and methoxyphenyl moieties which may enhance its biological activity and solubility characteristics.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may exhibit various biological activities including:
- Anticancer Properties : Studies suggest that chromeno-pyrrole derivatives can inhibit cancer cell proliferation through modulation of specific molecular targets such as enzymes or receptors involved in tumor growth .
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation by targeting inflammatory pathways at the molecular level .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to interact with various biological targets. Techniques such as surface plasmon resonance and molecular docking simulations have been employed to assess binding affinities with enzymes and receptors involved in disease pathways. These studies elucidate the compound's potential mechanisms of action.
Comparative Analysis with Similar Compounds
A comparative analysis with related compounds highlights the unique features of this compound:
Compound Name | Molecular Formula | Key Features |
---|---|---|
7-Fluoro-1-(4-methoxyphenyl)-1H,2H-chromeno[2,3-c]pyrrole-3,9-dione | C25H22FNO4 | Lacks additional fluorine substitution |
7-Chloro-1-(4-fluorophenyl)-1H,2H-chromeno[2,3-c]pyrrole-3,9-dione | C25H22ClNO4 | Chlorine substitution may alter pharmacokinetics |
1-(4-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1H,2H-chromeno[2,3-c]pyrrole-3,9-dione | C26H24FNO4 | Contains a methyl group instead of fluorine |
Synthesis and Development
The synthesis of this compound typically involves multicomponent reactions that allow for efficient production with high yields. Recent advancements in synthetic methods have enhanced the ability to create libraries of functional derivatives that may possess desirable biological activities .
Properties
Molecular Formula |
C26H19F2NO4 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
7-fluoro-1-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H19F2NO4/c1-32-19-9-2-15(3-10-19)12-13-29-23(16-4-6-17(27)7-5-16)22-24(30)20-14-18(28)8-11-21(20)33-25(22)26(29)31/h2-11,14,23H,12-13H2,1H3 |
InChI Key |
YSKHOXNIMBDHCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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